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Introduction
R547 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).

[1][2] Dysregulation of CDKs is a frequent occurrence in many human cancers, leading to

uncontrolled cell proliferation.[1] R547 targets key CDKs involved in cell cycle control, including

CDK1, CDK2, and CDK4.[1][2] By inhibiting these kinases, R547 induces cell cycle arrest at

the G1 and G2 phases and promotes apoptosis in tumor cells.[1][2] A key mechanism of action

is the reduction of phosphorylation of the retinoblastoma (Rb) protein, a critical regulator of the

G1/S phase transition.[1] This technical guide provides a comprehensive overview of the

preclinical antitumor activity of R547, presenting key quantitative data, detailed experimental

protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation
In Vitro Potency and Selectivity
R547 demonstrates potent inhibitory activity against key cell cycle CDKs while showing minimal

activity against a wide range of other kinases.
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Target Ki (nmol/L)

CDK1/cyclin B 1-3

CDK2/cyclin E 1-3

CDK4/cyclin D1 1-3

>120 Unrelated Kinases >5,000

Table 1: In vitro inhibitory activity of R547 against various kinases.[1][2]

In Vitro Antiproliferative Activity
R547 effectively inhibits the proliferation of a broad range of human tumor cell lines,

irrespective of their tissue of origin, p53 status, or multidrug resistance status.
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Cell Line Histologic Type IC50 (µmol/L)

HCT116 Colon Carcinoma ≤ 0.60

A549 Lung Carcinoma ≤ 0.60

NCI-H460 Lung Carcinoma ≤ 0.60

DU 145 Prostate Carcinoma ≤ 0.60

PC-3 Prostate Carcinoma ≤ 0.60

MDA-MB-231 Breast Carcinoma ≤ 0.60

MCF7 Breast Carcinoma ≤ 0.60

OVCAR-3 Ovarian Carcinoma ≤ 0.60

SK-OV-3 Ovarian Carcinoma ≤ 0.60

U251 Glioblastoma ≤ 0.60

BxPC-3 Pancreatic Carcinoma ≤ 0.60

Capan-1 Pancreatic Carcinoma ≤ 0.60

AsPC-1 Pancreatic Carcinoma ≤ 0.60

HT-29 Colon Carcinoma ≤ 0.60

SW620 Colon Carcinoma ≤ 0.60

A498 Kidney Carcinoma ≤ 0.60

786-O Kidney Carcinoma ≤ 0.60

U-2 OS Osteosarcoma ≤ 0.60

Saos-2 Osteosarcoma ≤ 0.60

Table 2: In vitro antiproliferative activity of R547 in a panel of human cancer cell lines.[1]

In Vivo Antitumor Efficacy
R547 demonstrates significant tumor growth inhibition (TGI) in various human tumor xenograft

models with both oral and intravenous administration.
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Tumor Model Histologic Type Dosing Regimen
Tumor Growth
Inhibition (%)

HCT116 Colon Carcinoma 40 mg/kg, oral, daily 99

NCI-H460 Lung Carcinoma 40 mg/kg, oral, daily 98

A549 Lung Carcinoma 40 mg/kg, oral, daily 79

PC-3 Prostate Carcinoma 40 mg/kg, oral, daily 99

BxPC-3 Pancreatic Carcinoma 40 mg/kg, oral, daily 99

Capan-1 Pancreatic Carcinoma 40 mg/kg, oral, daily 99

HCT116 Colon Carcinoma
40 mg/kg, i.v., once

weekly
95

NCI-H460 Lung Carcinoma
40 mg/kg, i.v., once

weekly
85

A549 Lung Carcinoma
40 mg/kg, i.v., once

weekly
61

PC-3 Prostate Carcinoma
40 mg/kg, i.v., once

weekly
80

BxPC-3 Pancreatic Carcinoma
40 mg/kg, i.v., once

weekly
81

Capan-1 Pancreatic Carcinoma
40 mg/kg, i.v., once

weekly
95

Table 3: In vivo antitumor activity of R547 in human tumor xenograft models.[1]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of R547.

Materials:
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Cancer cell lines

Complete culture medium

R547 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of R547 in complete culture medium. The final DMSO concentration

should be kept below 0.1%.

Remove the culture medium from the wells and replace it with the medium containing

various concentrations of R547. Include a vehicle control (DMSO-treated) and a blank

control (medium only).

Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2

incubator.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable

cells to reduce the MTT to formazan crystals.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of R547 on cell cycle distribution.

Materials:

Cancer cell lines

Complete culture medium

R547 (dissolved in DMSO)

Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with various concentrations of R547 or vehicle (DMSO) for the desired time period

(e.g., 24 hours).

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cell pellet with ice-cold PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash the pellet with PBS.
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Resuspend the cell pellet in PI staining solution and incubate in the dark at room

temperature for 30 minutes.

Analyze the samples using a flow cytometer to determine the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation
This protocol is used to assess the effect of R547 on the phosphorylation of the retinoblastoma

protein.

Materials:

Cancer cell lines

Complete culture medium

R547 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (anti-phospho-Rb, anti-total-Rb, and a loading control like anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system
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Procedure:

Seed cells and treat with R547 or vehicle (DMSO) as described for cell cycle analysis.

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a protein assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of R547 in vivo.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human tumor cell line

Matrigel (optional)

R547 formulation for oral or intravenous administration
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Calipers for tumor measurement

Procedure:

Subcutaneously implant a suspension of human tumor cells (often mixed with Matrigel) into

the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer R547 or vehicle control according to the desired dosing schedule (e.g., daily oral

gavage or weekly intravenous injection).

Measure the tumor dimensions with calipers two to three times a week and calculate the

tumor volume (Volume = (Length x Width²)/2).

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, calculate the tumor growth inhibition for each treatment group

compared to the control group.

Optionally, tumors can be excised for pharmacodynamic analysis, such as Western blotting

for phospho-Rb.

Visualizations
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Caption: R547 inhibits CDKs, preventing Rb phosphorylation and inducing cell cycle arrest and

apoptosis.
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Caption: In vitro experimental workflow for evaluating R547's antitumor activity.
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Caption: In vivo experimental workflow for assessing R547's efficacy in xenograft models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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